

Application Notes and Protocols:

Bioconjugation Utilizing Methyltetrazine-PEG4-NHS Ester

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-NHS Ester

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Introduction

Methyltetrazine-PEG4-NHS Ester is a pivotal reagent in modern bioconjugation, facilitating the precise and efficient labeling of biomolecules.^{[1][2]} This heterobifunctional linker is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and advanced diagnostic assays.^{[1][2][3]} Its utility is rooted in a two-step conjugation strategy: an initial amine-reactive labeling followed by a highly specific bioorthogonal ligation.^[1]

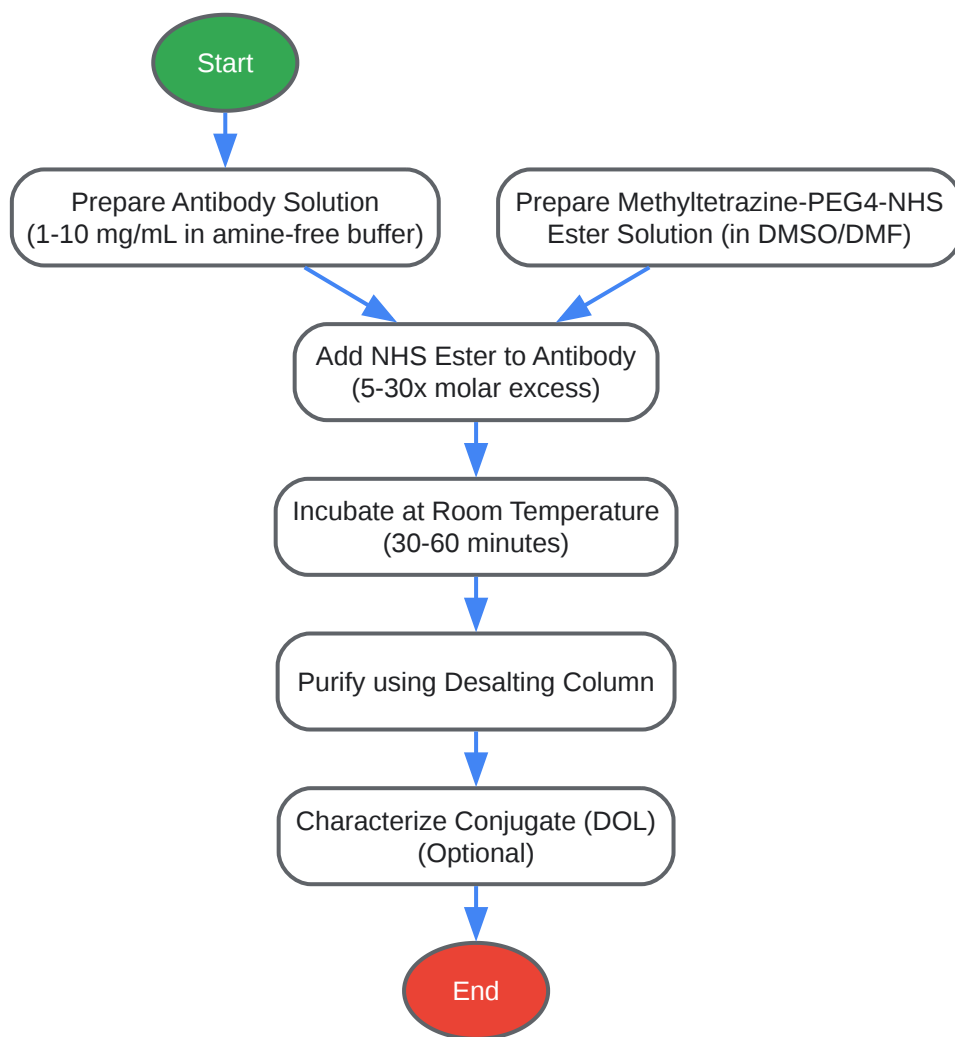
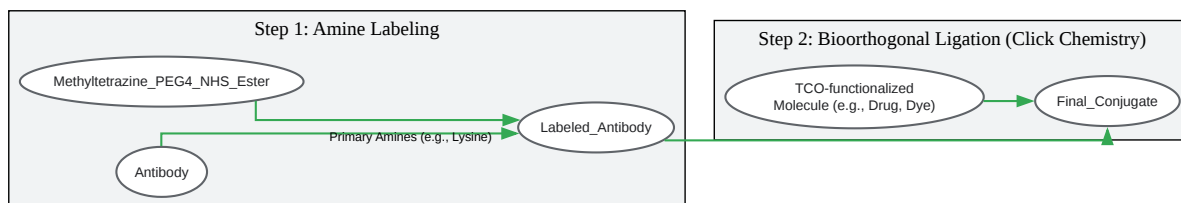
The N-Hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.^{[1][4]} The methyltetrazine group serves as a bioorthogonal handle that can rapidly and specifically react with a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.^{[1][5]} This "click chemistry" reaction is exceptionally efficient, proceeds under mild, aqueous conditions, and is orthogonal to native biological systems, making it ideal for both in vitro and in vivo applications.^[1]

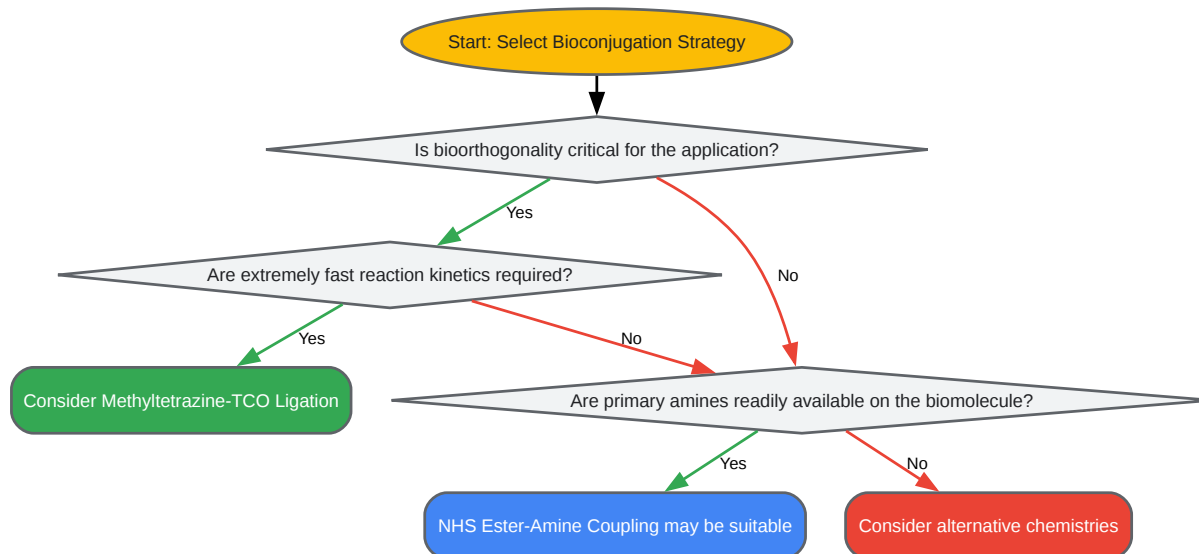
The integrated polyethylene glycol (PEG4) spacer enhances the water solubility of the reagent and the subsequent conjugate, mitigates steric hindrance, and can help to minimize aggregation.^{[1][2][3]}

Reaction Mechanism

The bioconjugation process using **Methyltetrazine-PEG4-NHS Ester** involves two primary chemical reactions:

- **Amine Labeling:** The NHS ester reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond, effectively labeling the biomolecule with the methyltetrazine moiety.^[1]
- **Bioorthogonal Ligation:** The methyltetrazine-labeled biomolecule is then reacted with a molecule containing a trans-cyclooctene (TCO) group. The inverse electron demand Diels-Alder cycloaddition between the methyltetrazine and TCO is extremely fast and highly specific.^{[1][3]}





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